molecular formula C27H20ClNO4 B15110620 (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate

Cat. No.: B15110620
M. Wt: 457.9 g/mol
InChI Key: YGXXXNVENUCEEA-ZVHZXABRSA-N
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Description

The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate is a complex organic molecule that features a combination of indole, benzofuran, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzofuran intermediates, followed by their coupling and subsequent esterification with 4-chlorobenzoic acid.

    Preparation of Indole Intermediate: The indole intermediate can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Preparation of Benzofuran Intermediate: The benzofuran intermediate can be synthesized through the cyclization of ortho-hydroxyaryl ketones in the presence of acid catalysts.

    Coupling Reaction: The indole and benzofuran intermediates are coupled using a base-catalyzed aldol condensation reaction to form the desired (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran.

    Esterification: The final step involves the esterification of the coupled product with 4-chlorobenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated, brominated, or sulfonated products depending on the substituent introduced.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its unique structure.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The indole and benzofuran moieties can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate
  • (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzoate

Uniqueness

The presence of the 4-chlorobenzoate moiety in (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain biological targets.

Properties

Molecular Formula

C27H20ClNO4

Molecular Weight

457.9 g/mol

IUPAC Name

[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 4-chlorobenzoate

InChI

InChI=1S/C27H20ClNO4/c1-3-29-15-18(20-6-4-5-7-22(20)29)14-24-25(30)21-12-13-23(16(2)26(21)32-24)33-27(31)17-8-10-19(28)11-9-17/h4-15H,3H2,1-2H3/b24-14+

InChI Key

YGXXXNVENUCEEA-ZVHZXABRSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC=C(C=C5)Cl)C

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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